molecular formula C12H12Cl2OS B14359656 1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol CAS No. 90160-68-2

1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol

Cat. No.: B14359656
CAS No.: 90160-68-2
M. Wt: 275.2 g/mol
InChI Key: WZPYASJYRCLSED-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol is an organic compound with a complex structure that includes chloro, chloromethyl, methylsulfanyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the but-3-yn-2-ol backbone: This can be achieved through the reaction of propargyl alcohol with appropriate reagents.

    Introduction of the chloromethyl group: This step involves the chloromethylation of the intermediate compound.

    Attachment of the phenyl group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The chloro and chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylsulfanyl group can also participate in redox reactions, affecting the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-(chloromethyl)benzene: Similar in structure but lacks the but-3-yn-2-ol and methylsulfanyl groups.

    2-Chlorobenzyl chloride: Contains the chloromethyl group but differs in the overall structure.

    4-(Methylsulfanyl)phenylacetylene: Similar due to the presence of the methylsulfanyl and phenyl groups but lacks the chloro and chloromethyl groups.

Uniqueness

1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both chloro and chloromethyl groups allows for diverse substitution reactions, while the methylsulfanyl group adds redox activity. The but-3-yn-2-ol backbone provides additional sites for chemical modification, making this compound versatile for various research and industrial applications.

Properties

CAS No.

90160-68-2

Molecular Formula

C12H12Cl2OS

Molecular Weight

275.2 g/mol

IUPAC Name

1-chloro-2-(chloromethyl)-4-(2-methylsulfanylphenyl)but-3-yn-2-ol

InChI

InChI=1S/C12H12Cl2OS/c1-16-11-5-3-2-4-10(11)6-7-12(15,8-13)9-14/h2-5,15H,8-9H2,1H3

InChI Key

WZPYASJYRCLSED-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C#CC(CCl)(CCl)O

Origin of Product

United States

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